RR-Src
CAS No.: 81156-93-6
VCID: VC20747013
Molecular Formula: C64H106N22O21
Molecular Weight: 1519.7 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of RR-SrcRR-Src, also known as Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly, is a synthetic peptide that serves as a substrate for protein tyrosine kinases. Its molecular formula is Molecular Formula and Weight
Role in Tyrosine Kinase ActivityRR-Src is primarily used to ascertain the activity of tyrosine kinases by measuring the phosphorylation levels of the peptide. This process is vital for understanding cellular signaling pathways, particularly those involved in cancer progression, where tyrosine kinases play critical roles . Applications in ResearchRR-Src has been employed in various studies to monitor the purification of insulin receptors and assess the effects of growth factors such as epidermal growth factor (EGF) on kinase activity . The ability to measure phosphorylation changes makes RR-Src a valuable tool in pharmacological research aimed at developing targeted therapies for diseases like cancer. Studies Utilizing RR-SrcNumerous studies have highlighted the significance of RR-Src in understanding cellular mechanisms:
Key Findings from Literature |
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CAS No. | 81156-93-6 | ||||||||||
Product Name | RR-Src | ||||||||||
Molecular Formula | C64H106N22O21 | ||||||||||
Molecular Weight | 1519.7 g/mol | ||||||||||
IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | ||||||||||
Standard InChI | InChI=1S/C64H106N22O21/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 | ||||||||||
Standard InChIKey | KEOPTZKJOKJEIM-VDNREOAASA-N | ||||||||||
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N | ||||||||||
SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | ||||||||||
Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | ||||||||||
Sequence | RRLIEDAEYAARG | ||||||||||
Synonyms | Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine RR-SRC |
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PubChem Compound | 25078115 | ||||||||||
Last Modified | Apr 15 2024 |
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